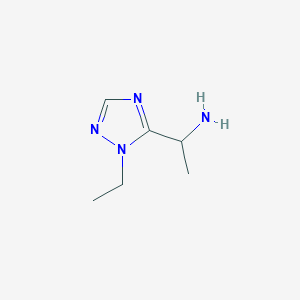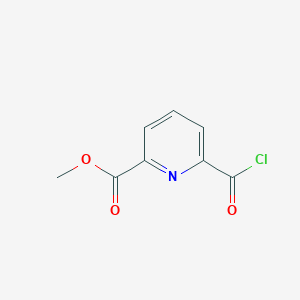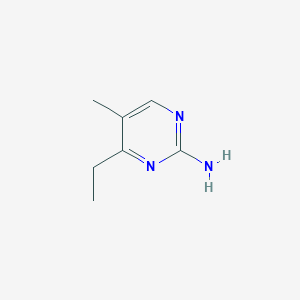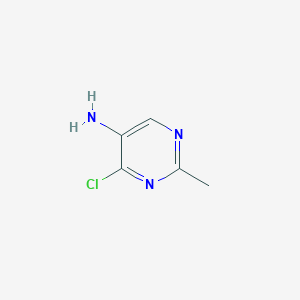
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
説明
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine is a chemical compound with the empirical formula C6H12N4 . It is a solid substance and is part of a class of compounds known as 1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring attached to an ethylamine group . The InChI string isInChI=1S/C6H12N4/c1-3-10-6(5(2)7)8-4-9-10/h4-5H,3,7H2,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 140.19 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is a solid and has a complexity of 106 .科学的研究の応用
Pharmaceutical Research and Development
Triazole derivatives, including structures similar to 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine, are pivotal in pharmaceutical research due to their broad range of biological activities. Triazoles have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, along with activity against several neglected diseases. These compounds have been subjects of patents for new drugs, highlighting their importance in developing therapeutic agents (Ferreira et al., 2013).
Material Science
In material science, triazole derivatives have been investigated for their potential in creating proton-conducting polymeric membranes. These membranes are crucial for the development of fuel cell technologies. The unique properties of triazole compounds, including their thermal stability and electrochemical stability, make them suitable for enhancing the performance of electrolyte membranes in fuel cells (Prozorova & Pozdnyakov, 2023).
Synthesis and Chemical Modeling
The synthesis of triazole derivatives is a significant area of research, offering insights into chemical modeling and the development of new synthetic methodologies. Triazole derivatives, due to their versatile biological and chemical properties, are explored for the synthesis of potentially biologically active substances, demonstrating the chemical diversity and adaptability of these compounds in creating new molecules with desired activities (Ohloblina, 2022).
Agricultural Applications
Triazole derivatives have found applications in agriculture, particularly as components in plant protection products. These compounds serve as the basis for manufacturing various insecticides, fungicides, plant growth regulators, and nitrification inhibitors for nitrogen fertilizers. The versatility of triazole derivatives in agricultural applications underscores their importance in enhancing crop protection and yield (Nazarov et al., 2021).
作用機序
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to interact with various targets, such as carbonic anhydrase-ii .
Mode of Action
Compounds with a similar 1,2,4-triazole structure have been reported to interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related 1,2,4-triazole compounds have been reported to inhibit the carbonic anhydrase-ii enzyme , which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Pharmacokinetics
Similar compounds with a 1,2,4-triazole moiety are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
Related 1,2,4-triazole compounds have shown inhibitory potential against the carbonic anhydrase-ii enzyme , which could lead to a decrease in the rate of carbon dioxide transport and pH regulation in the body.
生化学分析
Biochemical Properties
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific enzymes and altering their activity. For instance, it may interact with enzymes involved in metabolic pathways, influencing their catalytic efficiency and substrate specificity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, this compound may activate or inhibit specific kinases, resulting in altered phosphorylation states of downstream targets. Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate binding. Alternatively, it can bind to allosteric sites, inducing conformational changes that modulate enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It may undergo chemical degradation or metabolic transformation, leading to changes in its activity and effects. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways. These interactions can result in altered energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with targeting signals or post-translational modifications. The distribution of this compound can affect its concentration and activity within different cellular regions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with specific proteins or signaling pathways. The subcellular localization of this compound can impact its ability to modulate cellular processes and biochemical reactions .
特性
IUPAC Name |
1-(2-ethyl-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-10-6(5(2)7)8-4-9-10/h4-5H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQRPRIGWJTGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670515 | |
| Record name | 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-51-1 | |
| Record name | 1-Ethyl-α-methyl-1H-1,2,4-triazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)

![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1439261.png)



![4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1439267.png)
![2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline](/img/structure/B1439269.png)
![[(4-Hydrazinylphenyl)methyl]hydrazine](/img/structure/B1439270.png)




